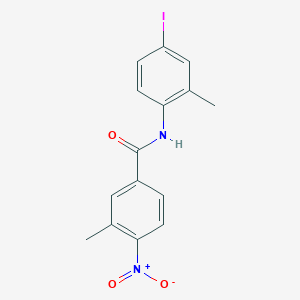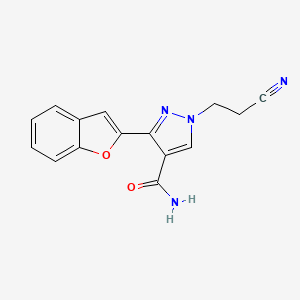![molecular formula C20H26BrNO4 B4933799 (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as BOB, is a chemical compound used in scientific research. It is a derivative of the phenethylamine family and is structurally similar to other compounds such as 2C-B and DOB. BOB has gained attention in recent years due to its potential therapeutic applications and its unique mechanism of action.
作用機序
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's exact mechanism of action is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This binding leads to an increase in serotonin activity, which may explain (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's potential therapeutic effects.
Biochemical and Physiological Effects:
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's biochemical and physiological effects are still being studied, but it has been shown to have a number of potential benefits. In addition to its antimicrobial and anti-inflammatory properties, (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential as a treatment for depression, anxiety, and other mood disorders. It has also been shown to have analgesic effects and may be useful in the treatment of pain.
実験室実験の利点と制限
One advantage of using (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its unique mechanism of action. As a serotonin receptor agonist, it may be useful in studying the role of serotonin in various physiological processes. Additionally, (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's antimicrobial and anti-inflammatory properties make it a useful tool for studying these processes. However, one limitation of using (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is its potential for toxicity. Studies have shown that high doses of (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be toxic to cells, and caution should be taken when working with this compound.
将来の方向性
There are several potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of interest is its potential as a treatment for mood disorders. Studies have shown that (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may have antidepressant effects, and further research is needed to explore this potential. Additionally, (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's antimicrobial properties make it a promising candidate for the development of new antibiotics. Further research is needed to fully understand (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine's mechanism of action and its potential therapeutic applications.
合成法
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine. The resulting product is then reduced with lithium aluminum hydride to yield the final compound. This synthesis method has been successfully replicated in several studies and is considered reliable.
科学的研究の応用
(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been tested as a potential treatment for bacterial infections. Additionally, (2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models.
特性
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO4/c1-22(9-8-14-6-7-17(23-2)18(10-14)24-3)13-15-11-19(25-4)20(26-5)12-16(15)21/h6-7,10-12H,8-9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVDJGXRLTRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

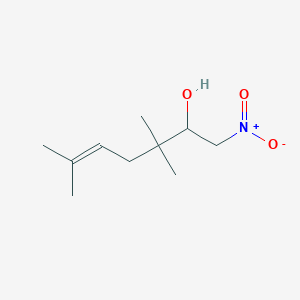
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
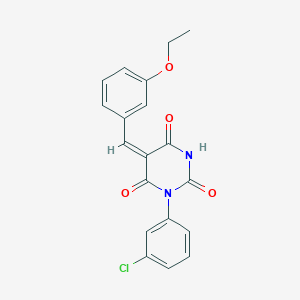
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

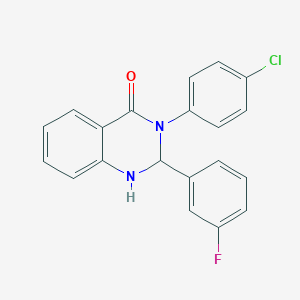

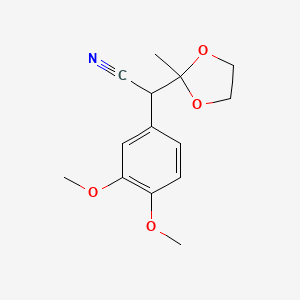
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)
